{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid
Overview
Description
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid is a synthetic organic compound characterized by its unique molecular structure This compound features a piperidine ring substituted with an acetic acid moiety and a pyrrole ring with dimethyl substitutions
Mechanism of Action
Target of Action
The primary targets of the compound “{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid” are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Dimethyl Substitution: The pyrrole ring undergoes alkylation to introduce the dimethyl groups at the 3 and 5 positions.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The pyrrole and piperidine rings are coupled through a carbonylation reaction, forming the desired compound with an acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: A bipyridine derivative with dimethyl substitutions, similar in structure to the pyrrole ring in the target compound.
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry, with structural similarities to the piperidine ring.
Uniqueness
{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid is unique due to its specific combination of a pyrrole ring with dimethyl substitutions and a piperidine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-7-10(2)15-13(9)14(19)16-5-3-11(4-6-16)8-12(17)18/h7,11,15H,3-6,8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZMKZJEDRFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)CC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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